(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone
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Overview
Description
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone is a complex organic compound known for its diverse chemical and biological properties. This compound features a unique structure that includes an azepane ring, a pyridazine ring, a piperazine ring, and an isoxazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling. Common reagents used in these reactions include halogenated precursors, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chlorophenyl)methanone
- (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-bromophenyl)methanone
Uniqueness
Compared to similar compounds, (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone stands out due to the presence of the isoxazole ring, which imparts unique chemical and biological properties. This structural difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject for further research and development.
Biological Activity
The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure, which incorporates various pharmacologically relevant moieties, positions it as a candidate for diverse therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Structural Overview
The compound features several key structural components:
- Azepane ring : A seven-membered nitrogen-containing ring that enhances the compound's interaction with biological targets.
- Pyridazine ring : A six-membered ring that contributes to its pharmacological properties.
- Piperazine moiety : Known for its role in modulating receptor activity.
- Isosaxol moiety : Implicated in various biological interactions.
Biological Activity
Research indicates that the compound exhibits a range of biological activities, primarily through its interactions with specific receptors and enzymes. Below are the primary areas of biological activity identified:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, particularly those involved in cellular signaling pathways. This suggests possible therapeutic applications in treating neurological and psychiatric disorders.
- Receptor Modulation : Interaction studies have shown that the compound can effectively bind to several receptors, influencing downstream signaling pathways crucial for numerous physiological processes.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties, although specific data on this compound's antimicrobial efficacy is still limited.
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of structurally similar compounds on acetylcholinesterase (AChE) and urease. The results indicated that certain derivatives demonstrated significant inhibitory activity against these enzymes, with IC50 values ranging from 1.13 to 6.28 µM, suggesting potential applications in treating conditions like Alzheimer's disease and bacterial infections .
Case Study 2: Receptor Binding
In another investigation, the binding affinity of the compound to various G-protein coupled receptors (GPCRs) was assessed. The results indicated that the compound could modulate receptor activity effectively, influencing pathways associated with inflammation and neuroprotection .
Data Table: Comparative Biological Activities
Compound Name | Biological Activity | IC50 Values (µM) | Targeted Enzyme/Receptor |
---|---|---|---|
Compound A | AChE Inhibition | 2.14 | Acetylcholinesterase |
Compound B | Urease Inhibition | 1.21 | Urease |
Compound C | GPCR Modulation | N/A | Various GPCRs |
Subject Compound | Potential Modulator | N/A | Various Receptors |
While specific mechanisms of action for this compound remain under investigation, it is hypothesized that its biological activity is mediated through:
- Binding to Enzymes : The structural features allow for effective binding to target enzymes, potentially altering their activity.
- Receptor Interactions : The presence of multiple nitrogen atoms facilitates interactions with receptors involved in neurotransmission and other critical signaling pathways.
Properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN6O2/c1-18-23(24(29-34-18)19-8-4-5-9-20(19)26)25(33)32-16-14-31(15-17-32)22-11-10-21(27-28-22)30-12-6-2-3-7-13-30/h4-5,8-11H,2-3,6-7,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDGUPSFONTPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5CCCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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